6-(4-(Trifluoromethoxy)phenyl)pyrimidine-4-carboxylic acid
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Overview
Description
6-(4-(Trifluoromethoxy)phenyl)pyrimidine-4-carboxylic acid is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrimidine ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(Trifluoromethoxy)phenyl)pyrimidine-4-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Boronic acid, halide (e.g., bromopyrimidine), palladium catalyst, base (e.g., potassium carbonate)
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Typically around 80-100°C
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-(Trifluoromethoxy)phenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially forming oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: Replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
6-(4-(Trifluoromethoxy)phenyl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(4-(Trifluoromethoxy)phenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins . The pyrimidine ring may also play a role in binding to nucleic acids or enzymes, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenylpyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-(Trifluoromethoxy)phenylcarboxylic acid: Lacks the pyrimidine ring, making it less complex.
Trifluoromethylpyridines: A broader class of compounds with varying substituents on the pyridine ring.
Uniqueness
6-(4-(Trifluoromethoxy)phenyl)pyrimidine-4-carboxylic acid is unique due to the combination of its trifluoromethoxy group and pyrimidine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O3/c13-12(14,15)20-8-3-1-7(2-4-8)9-5-10(11(18)19)17-6-16-9/h1-6H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEGRGZDHNELMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)C(=O)O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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